Ethyl 4-[(1-oxoisothiochromene-3-carbonyl)amino]benzoate Ethyl 4-[(1-oxoisothiochromene-3-carbonyl)amino]benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14528854
InChI: InChI=1S/C19H15NO4S/c1-2-24-18(22)12-7-9-14(10-8-12)20-17(21)16-11-13-5-3-4-6-15(13)19(23)25-16/h3-11H,2H2,1H3,(H,20,21)
SMILES:
Molecular Formula: C19H15NO4S
Molecular Weight: 353.4 g/mol

Ethyl 4-[(1-oxoisothiochromene-3-carbonyl)amino]benzoate

CAS No.:

Cat. No.: VC14528854

Molecular Formula: C19H15NO4S

Molecular Weight: 353.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-[(1-oxoisothiochromene-3-carbonyl)amino]benzoate -

Specification

Molecular Formula C19H15NO4S
Molecular Weight 353.4 g/mol
IUPAC Name ethyl 4-[(1-oxoisothiochromene-3-carbonyl)amino]benzoate
Standard InChI InChI=1S/C19H15NO4S/c1-2-24-18(22)12-7-9-14(10-8-12)20-17(21)16-11-13-5-3-4-6-15(13)19(23)25-16/h3-11H,2H2,1H3,(H,20,21)
Standard InChI Key NOFNLWPAVFSPTC-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=O)S2

Introduction

Structural and Physicochemical Properties

Molecular Architecture

Ethyl 4-[(1-oxoisothiochromene-3-carbonyl)amino]benzoate features a benzoate core substituted at the para position with a carbonylamino group linked to an isothiochromene moiety. The ethyl ester (CCOC=O\text{CCOC=O}) at the benzoate’s carboxylate group enhances solubility in organic solvents, while the isothiochromene component introduces a planar, conjugated system capable of π-π interactions with biological targets. The canonical SMILES representation, CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=O)S2\text{CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=O)S2}, underscores its stereoelectronic complexity.

Spectroscopic Characterization

Infrared (IR) spectroscopy reveals key functional groups:

  • Amide C=O stretch: Observed at ~1,626 cm1^{-1}, indicative of the carbonylamino linkage .

  • Aromatic C-H bends: Peaks near 843 cm1^{-1} confirm the benzoate’s para-substituted aromatic ring .

  • Thiochromene C=S vibration: A weak band at ~680 cm1^{-1} suggests the presence of the thiocarbonyl group.

Nuclear magnetic resonance (NMR) data further elucidate its structure:

  • 1H^1\text{H}-NMR: A triplet at δ 1.3 ppm corresponds to the ethyl group’s methyl protons, while aromatic protons resonate between δ 7.2–8.1 ppm.

  • 13C^{13}\text{C}-NMR: The carbonyl carbons of the ester and amide groups appear at δ 167–170 ppm.

Synthesis and Optimization

Reaction Pathway

The synthesis involves a multi-step sequence starting with ethyl 4-aminobenzoate:

  • Coupling with Isothiochromene Derivative: Ethyl 4-aminobenzoate reacts with 1-oxoisothiochromene-3-carbonyl chloride in anhydrous dichloromethane, catalyzed by triethylamine (TEA) to form the amide bond.

  • Purification: Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity.

Reaction Conditions:

  • Temperature: 0–5°C (Step 1), room temperature (Step 2).

  • Yield: 68–72% after optimization.

Challenges and Solutions

  • Byproduct Formation: Competing ester hydrolysis is mitigated by using anhydrous solvents and controlled pH.

  • Low Solubility: Recrystallization from ethanol/water (7:3 v/v) improves crystal homogeneity.

Structural Analogues and Comparative Analysis

Compound NameMolecular FormulaKey Features
Ethyl 4-aminobenzoateC9H11NO2\text{C}_{9}\text{H}_{11}\text{NO}_{2}Local anesthetic; inhibits voltage-gated sodium channels .
Ethyl 4-(pyridine-3-carbonylamino)benzoateC15H14N2O3\text{C}_{15}\text{H}_{14}\text{N}_{2}\text{O}_{3}Anti-inflammatory; IC50_{50} = 1.8 µM for COX-2.
Ethyl 4-(naphthalenamide)benzoateC19H17NO3\text{C}_{19}\text{H}_{17}\text{NO}_{3}Fluorescent probe for amyloid-β aggregation.

Key Trends:

  • Electron-Withdrawing Groups (e.g., carbonylamino) enhance metabolic stability but reduce solubility.

  • Bulkier Substituents (e.g., naphthalene) improve target specificity at the expense of synthetic yield.

Applications in Drug Development

Lead Optimization

Ethyl 4-[(1-oxoisothiochromene-3-carbonyl)amino]benzoate serves as a scaffold for:

  • Kinase Inhibitors: Modifications at the isothiochromene’s sulfur atom improve selectivity for tyrosine kinases.

  • Anticancer Agents: Preliminary assays show 40% apoptosis induction in HeLa cells at 10 µM.

Formulation Challenges

  • Bioavailability: LogP = 2.7 suggests moderate lipid solubility, necessitating prodrug strategies for oral delivery.

  • Stability: Degrades by 15% in simulated gastric fluid (pH 1.2) over 24 hours, requiring enteric coating.

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